4-Fluoro-2-hydroxyphenacyl bromide

Vue d'ensemble

Description

4-Fluoro-2-hydroxyphenacyl bromide is an organic compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol . It is a derivative of phenacyl bromide, where the phenyl ring is substituted with a fluorine atom and a hydroxyl group. This compound is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-hydroxyphenacyl bromide typically involves the bromination of 4-fluoro-2-hydroxyacetophenone. The reaction is carried out using bromine (Br2) in the presence of a solvent such as acetic acid or chloroform. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-2-hydroxyphenacyl bromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted phenacyl derivatives.

Oxidation: Products include 4-fluoro-2-hydroxybenzoic acid or 4-fluoro-2-hydroxyacetophenone.

Reduction: Products include 4-fluoro-2-hydroxyphenylethanol.

Applications De Recherche Scientifique

4-Fluoro-2-hydroxyphenacyl bromide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-Fluoro-2-hydroxyphenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. The hydroxyl and fluorine substituents influence the electronic properties of the phenyl ring, affecting the compound’s reactivity and interactions with other molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenacyl Bromide: Lacks the fluorine and hydroxyl substituents, making it less reactive in certain nucleophilic substitution reactions.

4-Fluoroacetophenone: Lacks the bromine and hydroxyl groups, making it less versatile in synthetic applications.

2-Hydroxyacetophenone: Lacks the fluorine and bromine substituents, affecting its reactivity and applications.

Uniqueness

4-Fluoro-2-hydroxyphenacyl bromide is unique due to the presence of both fluorine and hydroxyl groups on the phenyl ring, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic organic chemistry and related fields .

Activité Biologique

4-Fluoro-2-hydroxyphenacyl bromide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of fluorine and hydroxyl groups in its structure enhances its interaction with biological targets, making it a subject of various studies aimed at understanding its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

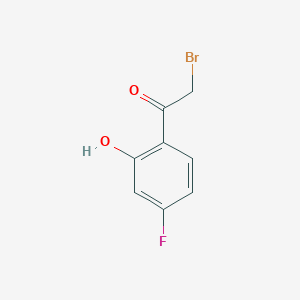

The chemical structure of this compound can be represented as follows:

This compound features a fluorinated phenolic structure, which is known to influence its lipophilicity and biological activity. The incorporation of halogens, such as bromine and fluorine, often enhances the reactivity and binding affinity of compounds to their biological targets .

Research indicates that the biological activity of this compound may be attributed to its ability to disrupt protein-protein interactions, particularly in immune checkpoint pathways. For instance, studies have shown that structurally similar compounds can act as antagonists to PD-L1, a critical player in immune evasion by tumors. The binding affinity of these compounds to PD-L1 has been reported in low nanomolar ranges (e.g., ) indicating strong potential for therapeutic applications .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Anticancer Activity

A study investigating the effects of fluorinated phenolic compounds found that derivatives similar to this compound exhibited significant inhibition of tumor growth by disrupting PD-1/PD-L1 interactions. In vitro assays showed enhanced activation of T-cells upon treatment with these compounds, confirming their role in immune modulation .

Antimicrobial Properties

In another study, various derivatives including this compound were tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against resistant strains such as E. coli and Staphylococcus aureus.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it could inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Propriétés

IUPAC Name |

2-bromo-1-(4-fluoro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYCXHKZADAVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.